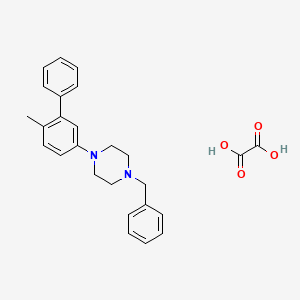
Benzyl ethyl carbonate
Übersicht
Beschreibung
Benzyl ethyl carbonate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group (C6H5CH2-) and an ethyl carbonate group (C2H5OCOO-)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl ethyl carbonate can be synthesized through the reaction of benzyl alcohol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester along with hydrogen chloride as a byproduct.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as tertiary amines can enhance the reaction rate and yield.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of benzyl alcohol and ethyl carbonate.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield benzyl alcohol and ethanol.
Transesterification: this compound can participate in transesterification reactions with other alcohols, producing different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohols, acid or base catalysts.
Major Products Formed:
Hydrolysis: Benzyl alcohol, ethyl carbonate.
Reduction: Benzyl alcohol, ethanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Benzyl ethyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and coatings.
Pharmaceuticals: this compound derivatives are investigated for their potential as prodrugs, which can improve the bioavailability of active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of benzyl ethyl carbonate primarily involves its ability to act as a protecting group in organic synthesis. The benzyl group can be selectively removed under mild conditions, allowing for the controlled release of the protected alcohol. This property is particularly useful in multi-step synthetic processes where selective deprotection is required.
Vergleich Mit ähnlichen Verbindungen
Benzyl acetate: Similar to benzyl ethyl carbonate but with an acetate group instead of an ethyl carbonate group.
Ethyl benzyl ether: Contains an ether linkage instead of an ester linkage.
Benzyl benzoate: Contains a benzoate group instead of an ethyl carbonate group.
Uniqueness: this compound is unique due to its combination of a benzyl group and an ethyl carbonate group, which imparts specific reactivity and stability characteristics. This makes it particularly useful as a protecting group in organic synthesis, offering advantages in terms of selectivity and ease of removal compared to other protecting groups.
Eigenschaften
IUPAC Name |
benzyl ethyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-12-10(11)13-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGSLSITVQVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945446 | |
| Record name | Benzyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22768-02-1 | |
| Record name | NSC409982 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409982 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC29889 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)


![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)




![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)
